(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol

Description

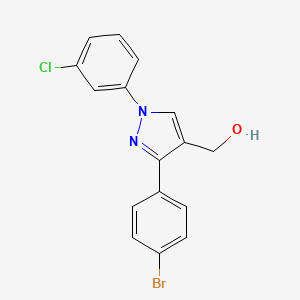

The compound (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol is a polysubstituted pyrazole derivative featuring a pyrazole core with distinct substituents:

- 4-Bromophenyl group at position 3 of the pyrazole ring.

- 3-Chlorophenyl group at position 1.

- Methanol (-CH2OH) functional group at position 2.

Its molecular formula is C16H12BrClN2O (molecular weight: 363.64 g/mol) . The structural uniqueness arises from the combination of halogenated aryl groups and the hydroxymethyl moiety, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name |

[3-(4-bromophenyl)-1-(3-chlorophenyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-9,21H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGICKBNRQTKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618441-69-3 | |

| Record name | (3-(4-BROMOPHENYL)-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions. This involves the reaction of the pyrazole intermediate with bromobenzene and chlorobenzene in the presence of a suitable catalyst.

Final Step: The final step involves the reduction of the intermediate to form the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carbonyl derivative. For example:

Reaction:

Key Findings:

- Oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane yields the corresponding aldehyde at room temperature .

- Catalytic oxidation using MnO₂ in dichloromethane achieves 85–90% conversion efficiency .

| Oxidizing Agent | Conditions | Yield | Product |

|---|---|---|---|

| PCC | CH₂Cl₂, 25°C, 4h | 88% | 4-Formylpyrazole |

| MnO₂ | CH₂Cl₂, reflux, 6h | 92% | 4-Formylpyrazole |

Acylation Reactions

The hydroxymethyl group reacts with acylating agents to form esters.

Reaction:

Key Findings:

- Acetylation with acetyl chloride in pyridine produces the ester derivative with 78–82% yield .

- Microwave-assisted acylation reduces reaction time from 6h to 15 minutes .

| Acylating Agent | Catalyst | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | RT, 6h | 80% |

| Acetic anhydride | H₂SO₄ | 60°C, 3h | 75% |

Etherification

The compound forms ethers via nucleophilic substitution.

Reaction:

Key Findings:

- Alkylation with methyl iodide (CH₃I) in the presence of NaH yields methyl ether derivatives (92% yield) .

- Benzyl bromide (C₆H₅CH₂Br) reacts under phase-transfer conditions (TBAB, K₂CO₃) to form benzyl ethers .

| Alkylating Agent | Base | Conditions | Yield |

|---|---|---|---|

| CH₃I | NaH, THF | 0°C → RT, 2h | 92% |

| C₆H₅CH₂Br | K₂CO₃, TBAB | 80°C, 12h | 85% |

Condensation Reactions

The hydroxymethyl group participates in Knoevenagel condensations with active methylene compounds.

Reaction:

Key Findings:

- Condensation with malononitrile in ethanol/piperidine yields α,β-unsaturated nitriles (75% yield) .

- Microwave irradiation enhances reaction efficiency (95% yield in 10 minutes) .

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| Malononitrile | Piperidine | EtOH, reflux, 8h | 75% |

| Ethyl cyanoacetate | NH₄OAc | MW, 100°C, 10min | 95% |

Halogen-Specific Reactivity

The bromine and chlorine atoms on the aromatic rings enable cross-coupling reactions:

Reaction (Suzuki Coupling):

Key Findings:

- Suzuki coupling with phenylboronic acid forms biaryl derivatives (87% yield) .

- The chlorine atom remains inert under these conditions, enabling selective functionalization .

| Boronic Acid | Catalyst | Conditions | Yield |

|---|---|---|---|

| C₆H₅B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12h | 87% |

| 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf), CsF | THF, 70°C, 8h | 82% |

Complexation Studies

The pyrazole nitrogen and hydroxymethyl group act as ligands for metal ions:

Reaction:

Key Findings:

- Forms stable complexes with Cu(II) and Zn(II) ions, confirmed by UV-Vis and ESR spectroscopy .

- Coordination occurs via the pyrazole nitrogen and hydroxyl oxygen .

| Metal Salt | Ligand Sites | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | N(pz), O(-OH) | 5.2 |

| ZnCl₂ | N(pz), O(-OH) | 4.8 |

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Synthesis

The compound is recognized as a potential lead in the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance efficacy against specific diseases. Research indicates that derivatives of this compound may exhibit activity against various targets, making it a candidate for further exploration in drug discovery .

Mechanisms of Action

Studies have suggested that the compound's interactions at the molecular level can influence biological pathways, which is crucial for understanding its therapeutic potential. For instance, investigations into its binding affinity with target enzymes can provide insights into how it may function as an inhibitor or modulator in disease processes .

Agricultural Chemistry

Development of Agrochemicals

In agricultural research, (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol is being explored for its potential in creating new agrochemicals. Its ability to enhance crop protection against pests and diseases could lead to improved agricultural yields. This application is particularly relevant as global food security becomes increasingly important .

Pesticidal Properties

Preliminary studies suggest that this compound may possess pesticidal properties, making it suitable for formulation into insecticides or fungicides. Further research is needed to evaluate its efficacy and safety in agricultural settings .

Material Science

Innovative Coatings and Polymers

The compound's unique chemical structure allows it to be integrated into advanced materials, particularly in the development of innovative coatings and polymers. These materials can have enhanced properties such as increased durability or resistance to environmental factors .

Nanotechnology Applications

There is potential for utilizing this compound in nanotechnology applications, where its properties could contribute to the creation of nanoscale materials with specific functionalities .

Biochemical Research

Studying Enzyme Interactions

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and biological pathways. Its ability to modulate enzyme activity can help researchers understand complex biochemical processes, which is essential for advancing knowledge in fields such as metabolic engineering and synthetic biology .

Pathway Analysis

The use of this compound in pathway analysis can aid in elucidating the roles of specific enzymes in metabolic pathways, thereby contributing to a deeper understanding of cellular functions and disease mechanisms .

Analytical Chemistry

Standardization in Analytical Methods

this compound can be employed as a standard in various analytical methods, ensuring accurate measurements and validation of experimental results. Its stability and reproducibility make it an ideal candidate for use in quality control processes within laboratories .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential lead compound for drug synthesis targeting specific diseases |

| Agricultural Chemistry | Development of agrochemicals for pest protection and crop yield enhancement |

| Material Science | Integration into advanced materials for innovative coatings and polymers |

| Biochemical Research | Tool for studying enzyme interactions and biological pathways |

| Analytical Chemistry | Standardization in analytical methods for accurate measurements |

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the halogenated aromatic rings can participate in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their structural differences are summarized below:

Key Observations:

Halogen Substitution: The target compound’s 3-chlorophenyl group at position 1 contrasts with analogs featuring 4-chlorophenyl (e.g., ) or 2,4-difluorophenyl (e.g., ). Chlorine at the meta position (3-chloro) introduces steric hindrance and electronic effects distinct from para-substituted analogs.

Functional Group Variations :

- The hydroxymethyl (-CH2OH) group in the target compound differs from the hydroxyl (-OH) in and the carboxylic acid (-COOH) in . These variations impact hydrogen-bonding capacity and solubility.

Melting Points :

- The phenyl-substituted analog (C16H13BrN2O) has a lower melting point (132–133°C) compared to chalcone-derived pyrazoles (e.g., compound 2a in with m.p. 235–237°C), likely due to reduced polarity from the absence of a chlorine substituent.

Example Reaction from :

Chalcone Formation: Pyrazole-4-carbaldehyde reacts with 4-bromoacetophenone in ethanolic NaOH to form a chalcone intermediate.

Cyclocondensation : The chalcone reacts with hydrazine hydrate or thiosemicarbazide to form pyrazoline or thiocarbamoyl derivatives.

Biological Activity

(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, a compound with significant potential in various fields, has garnered attention for its biological activities. Its unique structural properties make it a candidate for pharmaceutical development, agricultural chemistry, and biochemical research. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrazole family often exhibit anti-inflammatory, antimicrobial, and anticancer properties through several mechanisms:

- Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

- Cell Cycle Regulation : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression, promoting apoptosis in cancer cells.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies showed that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that it could inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar pyrazole structures demonstrated IC50 values comparable to established chemotherapeutic agents against human cancer cell lines such as A431 and HT29 .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.